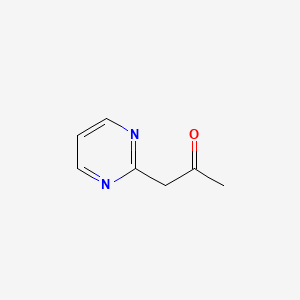
1-(2-Pyrimidinyl)-2-propanone
描述
1-(2-Pyrimidinyl)-2-propanone is a useful research compound. Its molecular formula is C7H8N2O and its molecular weight is 136.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
1-(2-Pyrimidinyl)-2-propanone, also known as 1-(2-Pyrimidinyl)piperazine (1-PP), is a chemical compound and piperazine derivative . It primarily targets the α2-adrenergic receptor , acting as an antagonist . This receptor plays a crucial role in the regulation of neurotransmitter release from adrenergic neurons in the central nervous system . Additionally, 1-PP acts as a partial agonist of the 5-HT1A receptor , which is involved in several neurological processes, including anxiety, addiction, appetite, sleep, pain perception, nausea, and vomiting .
Mode of Action
The compound interacts with its targets by binding to them, which leads to changes in their activity. As an antagonist of the α2-adrenergic receptor, 1-PP blocks the receptor’s function, preventing it from inhibiting the release of norepinephrine .
Biochemical Pathways
The action of 1-PP affects several biochemical pathways. By blocking the α2-adrenergic receptor, it increases the release of norepinephrine, which can lead to increased alertness and arousal . By partially activating the 5-HT1A receptor, it can help regulate mood and anxiety .
Pharmacokinetics
The pharmacokinetics of 1-PP involve its absorption, distribution, metabolism, and excretion (ADME). It is metabolized in the liver via the CYP3A4 enzyme . The clearance values for buspirone (a drug that metabolizes into 1-PP) and 1-PP are 13.1 and 8.2 ml/min, respectively, and the terminal elimination half-lives are 25 and 79 minutes, respectively . These properties impact the bioavailability of 1-PP, determining how much of the compound reaches the systemic circulation and how long it stays in the body .
Result of Action
The molecular and cellular effects of 1-PP’s action are primarily related to its influence on neurotransmitter release. By antagonizing the α2-adrenergic receptor, it can increase noradrenergic and dopaminergic activity . This can lead to effects such as increased alertness and arousal . Its partial agonism of the 5-HT1A receptor can lead to effects such as reduced anxiety .
Action Environment
The action, efficacy, and stability of 1-PP can be influenced by various environmental factors. For example, factors that affect the activity of the CYP3A4 enzyme, such as other drugs, certain foods, and diseases, can impact the metabolism and therefore the effectiveness of 1-PP . Additionally, genetic variations in the α2-adrenergic and 5-HT1A receptors could potentially influence the compound’s effectiveness .
生化分析
Biochemical Properties
1-(2-Pyrimidinyl)-2-propanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with monoamine oxidase enzymes, particularly monoamine oxidase A, where it acts as an inhibitor . This interaction affects the breakdown of neurotransmitters such as serotonin and norepinephrine, leading to altered levels of these neurotransmitters in the brain. Additionally, this compound interacts with various proteins involved in cellular signaling pathways, modulating their activity and impacting cellular responses.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. In neuronal cells, this compound influences cell signaling pathways by modulating the activity of monoamine oxidase enzymes, leading to changes in neurotransmitter levels . This modulation can impact cell function, including neurotransmission and synaptic plasticity. Furthermore, this compound has been observed to affect gene expression and cellular metabolism, altering the expression of genes involved in neurotransmitter synthesis and degradation, as well as metabolic pathways related to energy production and utilization.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of monoamine oxidase enzymes, particularly monoamine oxidase A . By binding to the active site of these enzymes, this compound prevents the breakdown of neurotransmitters such as serotonin and norepinephrine, leading to increased levels of these neurotransmitters in the brain. Additionally, this compound may interact with other biomolecules, such as receptors and transporters, influencing their activity and modulating cellular responses. These interactions can result in changes in gene expression, enzyme activity, and cellular signaling pathways.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Studies have shown that the stability and degradation of this compound can influence its long-term effects on cellular function . In in vitro studies, this compound has been observed to maintain its inhibitory effects on monoamine oxidase enzymes over extended periods, leading to sustained changes in neurotransmitter levels. In in vivo studies, the temporal effects of this compound may vary depending on factors such as dosage, administration route, and metabolic stability.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit monoamine oxidase enzymes, leading to increased levels of neurotransmitters such as serotonin and norepinephrine . At higher doses, this compound may exhibit toxic or adverse effects, including alterations in behavior, motor function, and physiological parameters. Threshold effects have been observed, where the impact of this compound on neurotransmitter levels and cellular function becomes more pronounced at specific dosage ranges.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the primary metabolic pathways involves its interaction with monoamine oxidase enzymes, where it acts as an inhibitor . This interaction affects the breakdown of neurotransmitters, leading to altered levels of these molecules in the brain. Additionally, this compound may influence other metabolic pathways related to energy production, lipid metabolism, and oxidative stress, impacting overall cellular function and homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound is transported across cell membranes through specific transporters and binding proteins, facilitating its entry into target cells . Once inside the cells, this compound can accumulate in specific cellular compartments, such as the cytoplasm and mitochondria, where it exerts its effects on cellular function. The distribution of this compound within tissues can also influence its overall pharmacokinetics and pharmacodynamics.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. Studies have shown that this compound can localize to specific cellular compartments, such as the mitochondria and endoplasmic reticulum . This localization is mediated by targeting signals and post-translational modifications that direct this compound to these compartments. The subcellular localization of this compound can influence its interactions with biomolecules, enzyme activity, and overall cellular responses.
属性
IUPAC Name |
1-pyrimidin-2-ylpropan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c1-6(10)5-7-8-3-2-4-9-7/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZYKNQASNNLMQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=NC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00505888 | |
| Record name | 1-(Pyrimidin-2-yl)propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00505888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75782-22-8 | |
| Record name | 1-(Pyrimidin-2-yl)propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00505888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
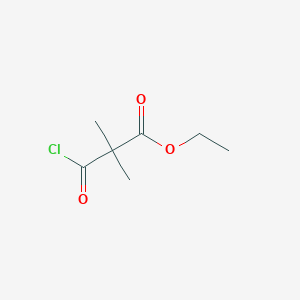
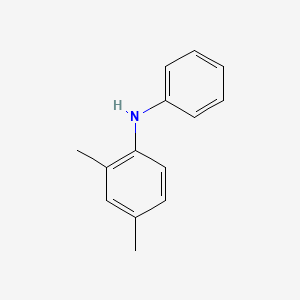
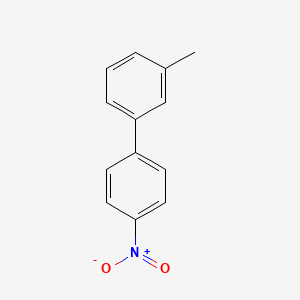

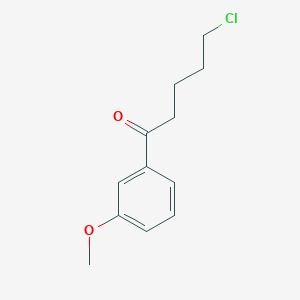
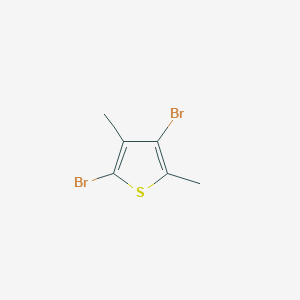
![2,2-Dimethyl-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B1354551.png)

![5,6,7,8-Tetrahydropyrido[4,3-c]pyridazin-3(2H)-one hydrochloride](/img/structure/B1354557.png)
![Ethyl 3-chloro-7,8-dihydropyrido[4,3-C]pyridazine-6(5H)-carboxylate](/img/structure/B1354558.png)
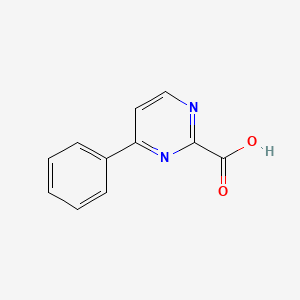

![Methyl 2,4-dimethylthieno[3,4-b]pyridine-7-carboxylate](/img/structure/B1354562.png)

